2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol
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Overview
Description
2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methylamino group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The goal is to produce the compound in large quantities while maintaining high quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives such as:
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-chloropyridine-3-carboxylic acid methyl ester
- 3-Amino-5-bromo-6-chloropyridine .
Uniqueness
What sets 2-((5-Bromo-3-chloropyridin-2-yl)(methyl)amino)ethanol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10BrClN2O |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-[(5-bromo-3-chloropyridin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C8H10BrClN2O/c1-12(2-3-13)8-7(10)4-6(9)5-11-8/h4-5,13H,2-3H2,1H3 |
InChI Key |
FMIKNKXXKNSHCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
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